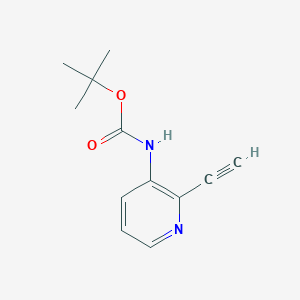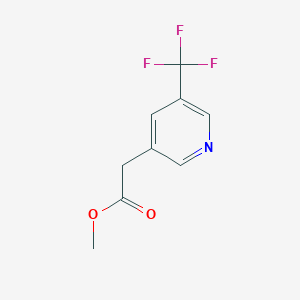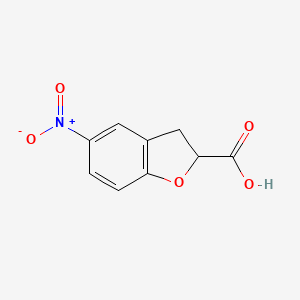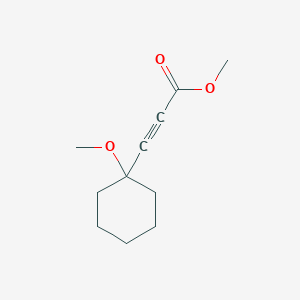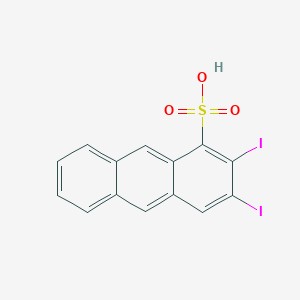
2,3-Diiodoanthracene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diiodoanthracene-1-sulfonic acid is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two iodine atoms at the 2 and 3 positions of the anthracene ring and a sulfonic acid group at the 1 position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diiodoanthracene-1-sulfonic acid typically involves the iodination of anthracene derivatives followed by sulfonation. One common method includes the reaction of anthracene with iodine in the presence of an oxidizing agent such as nitric acid to introduce the iodine atoms. Subsequently, the sulfonation is carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodoanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The anthracene core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The sulfonic acid group can participate in coupling reactions to form larger molecular assemblies.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various anthracene derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
2,3-Diiodoanthracene-1-sulfonic acid finds applications in several scientific fields:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,3-diiodoanthracene-1-sulfonic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The iodine atoms contribute to the compound’s electronic properties, influencing its interactions with biological molecules.
Comparison with Similar Compounds
2,3-Dibromoanthracene-1-sulfonic acid: Similar structure but with bromine atoms instead of iodine.
2,3-Dichloroanthracene-1-sulfonic acid: Contains chlorine atoms instead of iodine.
Anthracene-1-sulfonic acid: Lacks the halogen atoms, providing a simpler structure for comparison.
Uniqueness: 2,3-Diiodoanthracene-1-sulfonic acid is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interactions, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
146448-18-2 |
|---|---|
Molecular Formula |
C14H8I2O3S |
Molecular Weight |
510.09 g/mol |
IUPAC Name |
2,3-diiodoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H8I2O3S/c15-12-7-10-5-8-3-1-2-4-9(8)6-11(10)14(13(12)16)20(17,18)19/h1-7H,(H,17,18,19) |
InChI Key |
ZRCMJCYHMVQQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C(=C3S(=O)(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


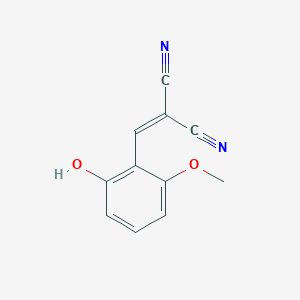
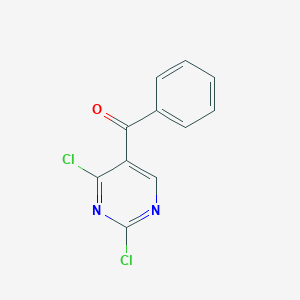

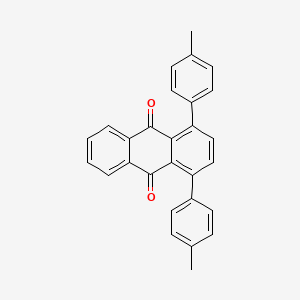
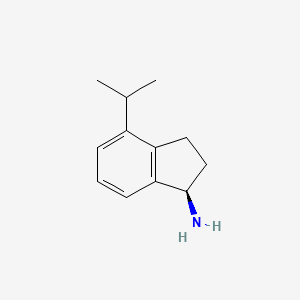

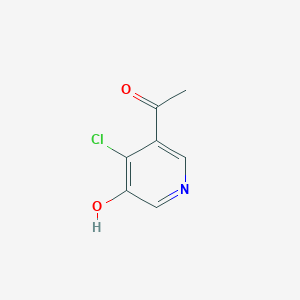
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
